(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid synthesis protocol
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid
Introduction and Significance
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is a bespoke chemical entity belonging to the versatile class of arylboronic acids. Boronic acids are distinguished by their C–B bond and their ability to act as Lewis acids, forming reversible covalent complexes with diols.[1][2] This characteristic, combined with their stability and low toxicity, makes them indispensable building blocks in modern organic chemistry.[2]
Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4] The title compound, featuring a substituted benzamide moiety, is of significant interest to researchers in medicinal chemistry and materials science. The specific substitution pattern—a chloro group and a methyl group on the aniline ring—allows for fine-tuning of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional organic materials.[5]
This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for chemistry professionals. It emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step sequence. The primary disconnection is at the carbon-boron bond, pointing to a Miyaura borylation as the key final step. The precursor for this transformation would be an aryl halide, specifically a bromo-substituted benzamide. This precursor, in turn, can be readily synthesized via a standard amide bond formation.
This leads to a robust and reliable forward-synthetic strategy:
-
Amide Bond Formation: Acylation of 2-chloro-4-methylaniline with 4-bromobenzoyl chloride to form the key intermediate, N-(2-chloro-4-methylphenyl)-4-bromobenzamide.
-
Palladium-Catalyzed Borylation: Conversion of the aryl bromide intermediate to the corresponding boronic acid pinacol ester via the Miyaura borylation reaction.[6]
-
Hydrolysis: Subsequent in-situ or separate hydrolysis of the pinacol ester to yield the final (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target boronic acid.
Part 1: Synthesis of N-(2-chloro-4-methylphenyl)-4-bromobenzamide
This initial step involves the formation of a stable amide bond. The reaction couples a reactive acyl chloride with an aniline derivative. The use of an acyl chloride is deliberate; it is highly electrophilic, ensuring a rapid and high-yielding reaction at room temperature. A non-nucleophilic base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting aniline.[7]
Experimental Protocol
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Chloro-4-methylaniline | 141.60 | 1.0 |
| 4-Bromobenzoyl chloride | 219.45 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 1.2 |
| Dichloromethane (DCM) | 84.93 | Solvent |
Part 2: Synthesis of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid
This transformation is the core of the synthesis, employing the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-boron bonds with excellent functional group tolerance.[5][6]
Causality of Experimental Choices:
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is selected as the catalyst. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently, balancing catalyst activity and stability.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid that forms a pinacol boronate ester.[8] This ester is generally stable enough for chromatographic purification if needed, yet can be readily hydrolyzed to the final boronic acid.[1][9]
-
Base: Potassium acetate (KOAc) is a crucial component. It is a weak base, which is critical to prevent the premature hydrolysis of the diboron reagent and to avoid competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl bromide.[3] Its role is to facilitate the transmetalation step in the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction, as it effectively dissolves the reagents and is stable at the required reaction temperatures.
Catalytic Cycle of Miyaura Borylation
Caption: The catalytic cycle for the Miyaura borylation reaction.
Experimental Protocol
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add N-(2-chloro-4-methylphenyl)-4-bromobenzamide (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (3.0 eq.).
-
Catalyst Addition: Add PdCl₂(dppf) (2-5 mol%).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane via cannula.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup and Hydrolysis:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and concentrate in vacuo.
-
Redissolve the crude residue in a mixture of ethyl acetate and water.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl and stir vigorously for 1-2 hours. This step facilitates the hydrolysis of the pinacol ester to the boronic acid.[10]
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude boronic acid can be purified by trituration with a solvent like hexanes or by recrystallization to yield the final product as a solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents / mol% |
| N-(2-chloro-4-methylphenyl)-4-bromobenzamide | 325.02 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 |
| Potassium Acetate (KOAc) | 98.14 | 3.0 |
| PdCl₂(dppf) | 731.70 | 3 mol% |
| 1,4-Dioxane | 88.11 | Solvent |
Data Summary and Characterization
The final product and key intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected Appearance | Analytical Techniques |
| N-(2-chloro-4-methylphenyl)-4-bromobenzamide | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |
| (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid | White to off-white solid | ¹H NMR, ¹³C NMR, ¹¹B NMR, MS, IR |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents:
-
Acyl Chlorides: 4-Bromobenzoyl chloride is corrosive and lachrymatory. Handle with extreme care.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous. Dioxane can form explosive peroxides upon standing and should be tested before use.
-
References
-
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
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Wikipedia contributors. (2024). Boronic acid. Wikipedia. [Link]
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Kubota, K., et al. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 1358–1364. [Link]
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Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4618–4621. [Link]
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Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ACS Publications. [Link]
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D'Augustin, M., et al. (2006). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 8(22), 5133–5136. [Link]
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D'Augustin, M., et al. (2006). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 130(49), 16496–16497. [Link]
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Ishiyama, T., et al. (2001). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
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Wikipedia contributors. (2023). Miyaura borylation. Wikipedia. [Link]
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Lee, C. H., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central. [Link]
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Royal Society of Chemistry. (2020). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry. [Link]
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Cotugno, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
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Khan, S., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(19), 6829. [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]
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ResearchGate. (n.d.). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]
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González, M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32, 1349–1355. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]
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